
3-(Iodomethyl)-5-methyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Iodomethyl)-5-methyl-1,2,4-oxadiazole is a heterocyclic organic compound that contains an oxadiazole ring substituted with an iodomethyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)-5-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1,2,4-oxadiazole with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(Iodomethyl)-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxadiazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction reactions can lead to different functionalized derivatives.
Aplicaciones Científicas De Investigación
3-(Iodomethyl)-5-methyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 3-(Iodomethyl)-5-methyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The iodomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole
- 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole
- 3-(Fluoromethyl)-5-methyl-1,2,4-oxadiazole
Uniqueness
3-(Iodomethyl)-5-methyl-1,2,4-oxadiazole is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its halogenated analogs. The iodine atom is larger and more polarizable than bromine, chlorine, or fluorine, leading to different chemical behavior and potential applications. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C4H5IN2O |
|---|---|
Peso molecular |
224.00 g/mol |
Nombre IUPAC |
3-(iodomethyl)-5-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C4H5IN2O/c1-3-6-4(2-5)7-8-3/h2H2,1H3 |
Clave InChI |
YWDVCZKVBJMZQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NO1)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


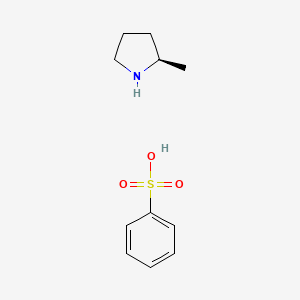
![benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate](/img/structure/B13895682.png)

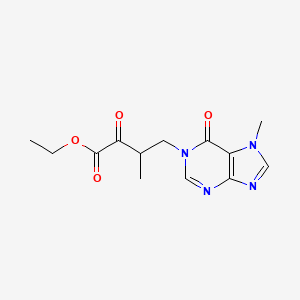
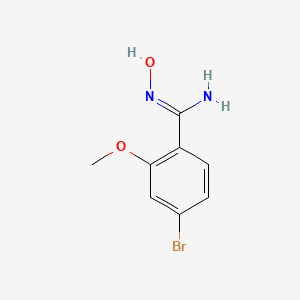
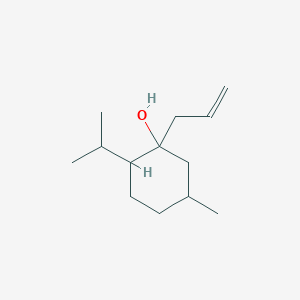
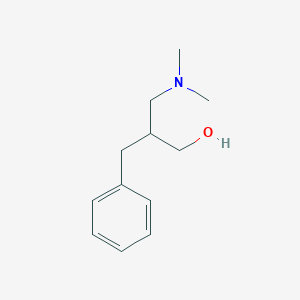
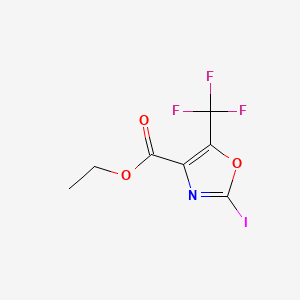
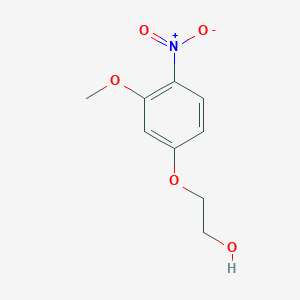
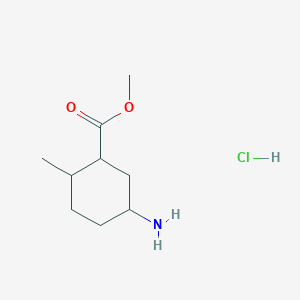



![(2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13895753.png)
